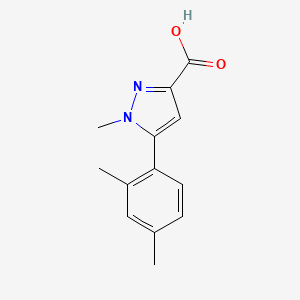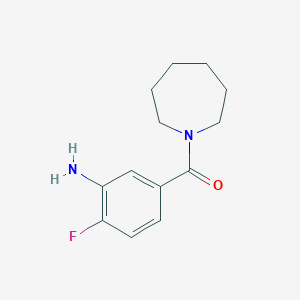![molecular formula C19H26O4 B3033793 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid CAS No. 118786-36-0](/img/structure/B3033793.png)
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Übersicht
Beschreibung
1-(3-(Benzyloxy)-3-oxo-2-propylpropyl)cyclopentane-1-carboxylic acid, also known as BOPPCA, is a cyclic organic compound that is used in the synthesis of various organic compounds. It is a versatile reagent that is used in a variety of organic reactions, including condensation reactions, nucleophilic substitution reactions, and cyclization reactions. BOPPCA is also used in the synthesis of polymers, pharmaceuticals, and other organic compounds. BOPPCA is a highly reactive compound and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,3-diones, which share structural similarities with 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid, are known for their pKa values akin to carboxylic acids. Research by Ballatore et al. (2011) reveals that cyclopentane-1,3-diones can effectively substitute for carboxylic acid functional groups in drug design. This substitution was demonstrated in the development of thromboxane A2 prostanoid (TP) receptor antagonists, highlighting the potential of this moiety as a valuable addition to carboxylic acid isosteres (Ballatore et al., 2011).
Synthesis of Stereoisomers
The asymmetric synthesis of stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, a compound structurally related to the subject chemical, has been achieved. Jakubowska et al. (2015) developed a synthesis based on a chiral glycine equivalent, demonstrating the chemical versatility and potential applications of cyclopentane-1-carboxylic acid derivatives in stereochemistry (Jakubowska et al., 2015).
Potential Bio-Isostere of Carboxylic Acid
Another study by Ballatore et al. (2014) evaluated cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group. They explored their acidity, hydrogen bonding, and geometry, finding that cyclopentane-1,2-dione derivatives could be effective carboxylic acid bio-isosteres in TP receptor antagonists. This indicates a broader scope for utilizing cyclopentane derivatives in medicinal chemistry (Ballatore et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-phenylmethoxycarbonylpentyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-2-8-16(13-19(18(21)22)11-6-7-12-19)17(20)23-14-15-9-4-3-5-10-15/h3-5,9-10,16H,2,6-8,11-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUDTSQPVEIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1(CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)
![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)

![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)




![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)





